molecular formula C17H16OS B13105344 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde

2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13105344
M. Wt: 268.4 g/mol
InChI Key: WTULFIBPOVSCNF-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a derivative of benzaldehyde, where the aldehyde group is substituted with a thiobenzaldehyde moiety and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with thiobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperatures.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Thiol derivatives, amine derivatives.

Scientific Research Applications

2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde
  • 1-[3-(4-Methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline
  • Methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate

Uniqueness

2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-6-8-14(9-7-13)10-11-17(18)16-5-3-2-4-15(16)12-19/h2-9,12H,10-11H2,1H3

InChI Key

WTULFIBPOVSCNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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